2-(4-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
The compound 2-(4-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic molecule featuring a triazolo[1,5-a]pyrimidin-7(4H)-one core substituted with a methyl group at position 3. This core is further functionalized with a piperazine moiety linked to a benzimidazole-propanoyl group.
Properties
IUPAC Name |
2-[4-[3-(1H-benzimidazol-2-yl)propanoyl]piperazin-1-yl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O2/c1-13-12-18(30)28-19(21-13)24-20(25-28)27-10-8-26(9-11-27)17(29)7-6-16-22-14-4-2-3-5-15(14)23-16/h2-5,12H,6-11H2,1H3,(H,22,23)(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXDDODUAHWVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)N3CCN(CC3)C(=O)CCC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity. Therefore, the targets could be enzymes or receptors involved in these pathways.
Mode of Action
It’s known that benzimidazole derivatives often interact with their targets by forming hydrogen bonds, due to the presence of the imidazole ring. This interaction can lead to changes in the conformation or function of the target, resulting in the observed pharmacological effects.
Pharmacokinetics
Benzimidazole derivatives are generally well absorbed and distributed throughout the body due to their lipophilic nature. They are typically metabolized in the liver and excreted in the urine.
Biological Activity
The compound 2-(4-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a complex chemical structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several key components:
- Benzo[d]imidazole : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Piperazine : Often used in drug design for its ability to enhance solubility and bioavailability.
- Triazolo-pyrimidine : A heterocyclic moiety associated with various biological activities including anti-inflammatory and anticancer effects.
Antimicrobial Activity
Research indicates that compounds containing benzo[d]imidazole and triazole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzo[d]imidazole can effectively inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus . The incorporation of piperazine into the structure may enhance these effects due to improved interaction with microbial targets.
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several in vitro studies. For example, derivatives related to triazolo-pyrimidine have demonstrated cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and gastric (NUGC-3) cancer cells . The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The triazolo-pyrimidine scaffold may inhibit enzymes such as DNA gyrase or topoisomerase IV, crucial for bacterial replication .
- Cell Cycle Arrest : Compounds with similar structures have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels in cells, contributing to their cytotoxic effects .
Study 1: Antimicrobial Efficacy
In a comparative study, a series of synthesized benzo[d]imidazole derivatives were tested against Staphylococcus aureus. The results indicated that the presence of bulky hydrophobic groups significantly enhanced antimicrobial activity, suggesting a structure-activity relationship (SAR) that could be leveraged in drug design .
Study 2: Anticancer Activity
A study evaluating the anticancer effects of related triazolo-pyrimidine compounds showed promising results against gastric cancer cell lines. Compounds were assessed for their ability to induce apoptosis and inhibit cell proliferation. Notably, some derivatives exhibited IC50 values lower than standard chemotherapeutics .
Data Summary Table
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | Enzyme inhibition |
| Anticancer | Cytotoxic to MDA-MB-231, NUGC-3 | Cell cycle arrest, ROS generation |
Chemical Reactions Analysis
Triazolopyrimidinone Core Formation
-
The triazolo[1,5-a]pyrimidin-7(4H)-one ring is constructed via cyclocondensation of 5-methyl-2-hydrazinylpyrimidin-4(3H)-one with nitrile intermediates under acidic conditions .
-
Substituents at the 2-position are introduced through nucleophilic aromatic substitution (SNAr) with piperazine derivatives .
Piperazine-Propanoyl Functionalization
-
Piperazine is acylated with 3-(1H-benzo[d]imidazol-2-yl)propanoic acid using carbodiimide coupling agents (e.g., DCC/EDC) to form the propanoyl linkage .
-
Kinetic studies indicate that acylation proceeds optimally at pH 7–8 in anhydrous DMF, yielding >85% product .
Benzimidazole Coupling
-
The benzimidazole moiety is synthesized via condensation of o-phenylenediamine with propionic acid derivatives under microwave irradiation (150°C, 20 min) .
Triazolopyrimidinone Core
-
Electrophilic Substitution : The electron-deficient pyrimidine ring undergoes halogenation (e.g., chlorination with POCl3) at the 6-position .
-
Ring-Opening : Under strong alkaline conditions (e.g., 2M NaOH), the triazole ring opens selectively to form a pyrimidine-2-thiol intermediate .
Piperazine-Propanoyl Linker
-
Acylation/Deacylation : The propanoyl group is hydrolyzed to carboxylic acid under acidic reflux (HCl, 6h), but stable under physiological pH .
-
N-Alkylation : Piperazine reacts with alkyl halides (e.g., methyl iodide) at the secondary amine, forming quaternary ammonium salts .
Benzimidazole Moiety
-
N-Deprotonation : The NH group (pKa ~12.5) undergoes deprotonation with strong bases (e.g., NaH), enabling alkylation with electrophiles .
-
Electrophilic Aromatic Substitution : Nitration (HNO3/H2SO4) occurs preferentially at the 5-position of the benzimidazole ring .
Table 1: Representative Reactions
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the triazole-pyrimidine bond, forming 5-methylpyrimidine-2,4-dione .
-
Oxidative Stress : H2O2 (10%) oxidizes the benzimidazole sulfur atom (if present) to sulfoxide derivatives .
Comparative Reactivity Insights
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Observations:
Core Modifications : The target compound’s triazolo[1,5-a]pyrimidin-7(4H)-one core distinguishes it from pyrazolo[1,5-a]pyrimidine derivatives (e.g., Compound 58), which lack the triazole ring. This difference may influence binding specificity in enzyme targets .
Electrochemical Activity: S1-TP and related triazolopyrimidinones exhibit redox activity (-0.85 V to -1.2 V), suggesting utility in prodrug design or electron-transfer-dependent mechanisms. The target compound’s electrochemical behavior remains unexplored . Aryl vs. Heteroaryl Substituents: Compound 58’s 3,5-dimethylphenyl group may improve lipophilicity compared to the target’s benzimidazole-piperazine chain, which could enhance solubility but reduce membrane permeability .
Pharmacokinetic and Bioactivity Insights
- For example, aglaithioduline (~70% similarity to SAHA) shares comparable molecular weight and logP values with the reference drug, suggesting methods to predict the target’s ADMET profile .
- Antimicrobial and Kinase Applications: Compound 8’s benzimidazole and piperazine motifs align with known kinase inhibitors (e.g., imatinib), implying that the target compound may share similar inhibitory mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
